(S)-4,4-dimethylpyrrolidine-2-carboxylic acid (S)-4,4-dimethylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 891183-50-9
VCID: VC2669110
InChI: InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1
SMILES: CC1(CC(NC1)C(=O)O)C
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

(S)-4,4-dimethylpyrrolidine-2-carboxylic acid

CAS No.: 891183-50-9

Cat. No.: VC2669110

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-4,4-dimethylpyrrolidine-2-carboxylic acid - 891183-50-9

Specification

CAS No. 891183-50-9
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name (2S)-4,4-dimethylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1
Standard InChI Key BDNWSJQJILLEBS-YFKPBYRVSA-N
Isomeric SMILES CC1(C[C@H](NC1)C(=O)O)C
SMILES CC1(CC(NC1)C(=O)O)C
Canonical SMILES CC1(CC(NC1)C(=O)O)C

Introduction

Chemical Structure and Properties

(S)-4,4-dimethylpyrrolidine-2-carboxylic acid features a pyrrolidine ring structure substituted with two methyl groups at the 4-position and a carboxylic acid group at the 2-position. The (S) configuration indicates a specific spatial arrangement of atoms around the chiral center, which is crucial for its biological activity and molecular interactions. The compound is also commonly referred to as 4,4-dimethyl-L-proline in scientific literature .

Physical and Chemical Properties

The key physicochemical properties of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid are summarized in Table 1.

Table 1: Physicochemical Properties of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid

PropertyValue
CAS Number891183-50-9
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
AppearanceWhite solid
Chirality(S) configuration
IUPAC Name(2S)-4,4-dimethylpyrrolidine-2-carboxylic acid
InChIInChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1
InChIKeyBDNWSJQJILLEBS-YFKPBYRVSA-N
SMILESCC1(CC@HC(=O)O)C

The compound exists as a zwitterion in aqueous solution due to the presence of both carboxylic acid and amine functional groups. This property significantly influences its solubility and reactivity in different solvent systems .

Synthesis Methods

The synthesis of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid requires careful consideration of stereochemistry to ensure the desired configuration at the chiral center. Several approaches have been developed for its preparation.

Stereoselective Synthesis

Stereoselective synthesis typically involves:

  • Starting with chiral precursors that already contain the desired stereochemistry

  • Using chiral catalysts or auxiliaries to induce the formation of the correct stereoisomer

  • Employing resolution techniques to separate stereoisomers when necessary

Industrial Production

Industrial production of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid often utilizes:

  • Large-scale synthesis with optimized reaction conditions

  • Advanced purification techniques such as crystallization and chromatography

  • Quality control measures to ensure high enantiomeric purity

One reported synthetic approach involves the hydrolysis of (S)-1-tert-butyl 2-ethyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate using lithium hydroxide monohydrate in a mixture of methanol, water, and THF at room temperature . The reaction proceeds as follows:

  • Reaction of (S)-1-tert-butyl 2-ethyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate with lithium hydroxide

  • Stirring the mixture at room temperature overnight

  • Removal of solvent and acidification with phosphoric acid to pH 3

  • Extraction with ethyl acetate and subsequent purification

This method has been reported to yield the desired product with 91% efficiency .

Derivatives and Related Compounds

Several derivatives of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid have been synthesized for various applications.

Ester Derivatives

The ethyl ester derivative, (S)-4,4-dimethyl-pyrrolidine-2-carboxylic acid ethyl ester (CAS 125781-45-5), has been reported in the literature . This compound has a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol .

Protected Derivatives

N-protected derivatives, such as (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid, are important intermediates in peptide synthesis and medicinal chemistry . The Boc-protected derivative is synthesized through standard protection protocols and serves as a valuable building block in complex molecular assemblies.

Fluorinated Analogues

Fluorinated analogues, including (S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid (CAS 1408278-20-5) and its hydrochloride salt (CAS 1408076-44-7), represent an important class of derivatives with altered physicochemical properties . These compounds often exhibit enhanced metabolic stability and altered binding properties compared to the non-fluorinated counterparts.

Applications in Medicinal Chemistry

(S)-4,4-dimethylpyrrolidine-2-carboxylic acid has found numerous applications in medicinal chemistry and drug discovery.

As a Building Block in Drug Design

The compound serves as a crucial intermediate in the synthesis of bioactive compounds. Its structural properties allow it to be incorporated into larger molecular frameworks that exhibit therapeutic effects, particularly in developing drugs targeting neurological disorders and metabolic diseases.

As a Peptidomimetic

The 4,4-dimethylpyrrolidine-2-carboxylic acid scaffold is valuable in the design of peptidomimetics - compounds that mimic the structural and functional characteristics of peptides but offer improved pharmacokinetic properties. The rigid pyrrolidine ring provides conformational constraints that can enhance target selectivity and reduce metabolic degradation.

Role in Asymmetric Synthesis

The chiral nature of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid makes it valuable in asymmetric synthesis.

As a Chiral Auxiliary

The compound can be employed as a chiral auxiliary in asymmetric synthesis reactions. Its chiral nature allows for the selective formation of enantiomers, which is crucial in producing pharmaceuticals with desired biological activity.

In Coordination Chemistry

In coordination chemistry, (S)-4,4-dimethylpyrrolidine-2-carboxylic acid is used as a ligand to form metal complexes. These complexes are studied for their catalytic properties in various organic transformations.

Comparison with Similar Compounds

To better understand the unique properties and applications of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid, it is valuable to compare it with structurally related compounds.

Comparison with Proline and Other Pyrrolidine Derivatives

Table 2: Comparison of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid with Related Compounds

CompoundMolecular WeightKey Structural DifferencesNotable Properties
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid143.18 g/molTwo methyl groups at 4-positionEnhanced conformational rigidity due to gem-dimethyl groups
L-Proline115.13 g/molNo substituents on the pyrrolidine ringMore conformational flexibility
(S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid179.16 g/molFluoro substituents at 4-position and methyl groups at 3-positionIncreased metabolic stability, altered hydrogen bonding properties
(S)-azetidine-2-carboxylic acid101.10 g/molContains a four-membered azetidine ring instead of pyrrolidineHigher ring strain, different conformational properties

This comparison highlights how subtle structural modifications can significantly impact the physicochemical properties and potential applications of these compounds in various fields of chemistry and biology.

Analytical Methods for Characterization

Several analytical techniques are employed for the characterization and quality control of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and purity of the compound. Typical 1H NMR signals include the characteristic patterns of the pyrrolidine ring protons and the methyl groups.

A representative 1H NMR spectrum in CD3OD at 400 MHz shows signals at δ 4.21 (m, 1H), 3.24-3.29 (m, 1H), 3.11-3.14 (m, 1H), 2.08 (m, 1H), 1.75 (m, 1H), 1.11 (s, 3H), and 1.04 (s, 3H) .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for both analytical and preparative purposes. Chiral HPLC methods are particularly important for determining the enantiomeric purity of the compound. Mass spectrometry is often coupled with HPLC to provide additional structural information and confirm molecular identity .

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